molecular formula C18H19NOS B2620174 N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide CAS No. 1797322-56-5

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide

Cat. No. B2620174
CAS RN: 1797322-56-5
M. Wt: 297.42
InChI Key: VMYFJISQMOSKAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide” consists of a cyclohexene ring attached to a carboxamide group and a benzyl group that is further attached to a thiophene ring. The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the literature. Its molecular formula is C18H19NOS and it has a molecular weight of 297.42. Further analysis would be required to determine properties such as melting point, boiling point, solubility, and stability.

Scientific Research Applications

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, epilepsy, and insomnia. This compound has also been shown to have analgesic properties and may be useful in the treatment of pain.

Mechanism of Action

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide acts as a selective agonist for the GABAC receptor, which is a subtype of the GABA receptor. GABA is the main inhibitory neurotransmitter in the central nervous system and is involved in the regulation of neuronal excitability. Activation of the GABAC receptor by this compound leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound also has analgesic properties and may be useful in the treatment of pain. This compound has been shown to have a low potential for tolerance and dependence, which may make it a safer alternative to other GABAergic drugs.

Advantages and Limitations for Lab Experiments

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the GABAC receptor. This compound also has a low potential for tolerance and dependence, which may make it a safer alternative to other GABAergic drugs. However, this compound has a short half-life and may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide. One area of interest is the development of more potent and selective GABAC agonists. Another area of interest is the investigation of the potential use of this compound in the treatment of pain and other neurological disorders. Additionally, the effects of long-term this compound use on tolerance and dependence should be studied further.

Synthesis Methods

N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide can be synthesized through a multi-step process involving the reaction of 3-thiophene carboxylic acid with benzyl chloride followed by reduction with lithium aluminum hydride. The resulting intermediate is then reacted with cyclohexene-3-carboxylic acid to yield this compound. The purity of this compound can be improved through recrystallization and column chromatography.

properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(14-6-2-1-3-7-14)19-12-15-8-4-5-9-17(15)16-10-11-21-13-16/h1-2,4-5,8-11,13-14H,3,6-7,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYFJISQMOSKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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